molecular formula C46H69NO12 B594265 Azaspiracid-3 CAS No. 265996-93-8

Azaspiracid-3

Cat. No.: B594265
CAS No.: 265996-93-8
M. Wt: 828.053
InChI Key: XGHMSEQYABFWLF-UHFFFAOYSA-N
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Description

Azaspiracid-3: is a marine toxin belonging to the azaspiracid group of polyether toxins. These toxins are produced by certain species of marine dinoflagellates and can accumulate in shellfish, posing a risk to human health when consumed. The compound has a complex polycyclic structure, which contributes to its potent biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azaspiracid-3 is highly challenging due to its intricate structure. The synthetic routes typically involve multiple steps, including the formation of polyether rings and the introduction of various functional groups. Key steps often include:

    Formation of the polyether backbone: This is usually achieved through cyclization reactions.

    Introduction of functional groups: Various reagents and catalysts are used to introduce hydroxyl, methyl, and other functional groups at specific positions.

    Final assembly: The final steps involve coupling different fragments of the molecule to form the complete structure.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complexity. Most of the compound used in research is obtained through small-scale laboratory synthesis or extraction from natural sources.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Azaspiracid-3 can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Various substitution reactions can be performed to modify the functional groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

Chemistry:

    Synthesis Studies: Azaspiracid-3 is often used as a target molecule in synthetic chemistry to develop new methodologies for constructing complex polycyclic structures.

Biology:

    Toxicology: The compound is studied for its toxic effects on marine life and humans. It serves as a model for understanding the mechanisms of marine toxin action.

Medicine:

    Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, particularly in cancer treatment.

Industry:

    Food Safety: The compound is used in the development of detection methods for marine toxins in seafood, ensuring food safety.

Comparison with Similar Compounds

  • Azaspiracid 1
  • Azaspiracid 2
  • Azaspiracid 4

Comparison: Azaspiracid-3 is unique among its analogs due to its specific structural features and biological activity. While all azaspiracids share a common polyether backbone, the differences in functional groups and ring structures contribute to variations in their toxicity and biological effects.

Properties

InChI

InChI=1S/C46H69NO12/c1-26-19-35-40-37(24-44(57-40)30(5)18-27(2)25-47-44)55-43(22-26,54-35)23-29(4)39-28(3)13-15-45(51,58-39)41(50)36-21-34-33(52-36)20-31(6)46(56-34)17-16-42(59-46)14-9-11-32(53-42)10-7-8-12-38(48)49/h7,9-10,14,26-28,30-37,39-41,47,50-51H,4,8,11-13,15-25H2,1-3,5-6H3,(H,48,49)/b10-7+/t26-,27+,28+,30-,31+,32-,33+,34+,35+,36-,37+,39+,40+,41+,42+,43+,44-,45-,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFCYVRIWJMEIN-XGWIYJPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1C(=C)CC23CC(CC(O2)C4C(O3)CC5(O4)C(CC(CN5)C)C)C)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@](O[C@@H]1C(=C)C[C@@]23C[C@@H](C[C@H](O2)[C@H]4[C@@H](O3)C[C@@]5(O4)[C@@H](C[C@@H](CN5)C)C)C)([C@H]([C@H]6C[C@H]7[C@@H](O6)C[C@@H]([C@@]8(O7)CC[C@@]9(O8)C=CC[C@H](O9)/C=C/CCC(=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H69NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40849596
Record name Azaspiracid-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265996-93-8
Record name Azaspiracid-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265996938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azaspiracid-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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